3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid

COX-1 selectivity species-dependent pharmacology ex vivo whole blood assay

3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid (CAS 114150-42-4, also designated RWJ is a diarylpyrazole-3-propanoic acid derivative that functions as the primary carboxylic acid metabolite of the dual COX/5-LO inhibitor tepoxalin. The compound retains potent cyclooxygenase inhibitory activity while lacking 5-lipoxygenase activity, making it mechanistically distinct from its parent drug.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
CAS No. 114150-42-4
Cat. No. B3045804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid
CAS114150-42-4
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=CC(=N2)CCC(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O3/c1-25-17-9-7-16(8-10-17)22-18(13-2-4-14(20)5-3-13)12-15(21-22)6-11-19(23)24/h2-5,7-10,12H,6,11H2,1H3,(H,23,24)
InChIKeyJWWITSKUTWOSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid (CAS 114150-42-4): Identity, Role, and Procurement Context


3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid (CAS 114150-42-4, also designated RWJ 20142) is a diarylpyrazole-3-propanoic acid derivative that functions as the primary carboxylic acid metabolite of the dual COX/5-LO inhibitor tepoxalin [1]. The compound retains potent cyclooxygenase inhibitory activity while lacking 5-lipoxygenase activity, making it mechanistically distinct from its parent drug [2]. As a key synthetic intermediate in the manufacture of tepoxalin and a bioactive metabolite in its own right, this compound is procured for use as an analytical reference standard, in pharmacokinetic studies, and as a pharmacological tool for COX-1-selective probing [3].

Why 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid Cannot Be Substituted with In-Class Analogs


Although several diarylpyrazole derivatives share the 5-(4-chlorophenyl)-1-(4-methoxyphenyl) scaffold, substitution at the pyrazole 3-position fundamentally alters target engagement, pharmacokinetics, and solid-state properties. The propanoic acid moiety distinguishes this compound from trifluoromethyl analogs (e.g., SC-560) by introducing a carboxylic acid handle that enables hydrogen-bonded dimer formation [1] and salt formation, while simultaneously reducing lipophilicity (XLogP 3.9 vs. 5.1 for SC-560) [2]. Compared with tepoxalin, the absence of the N-methylhydroxamic acid group abolishes 5-LO activity and alters the COX-1/COX-2 selectivity profile in a species-dependent manner [3]. These differences render simple analog substitution unreliable for pharmacological studies, analytical method development, or synthetic route optimization.

Quantitative Differentiation Evidence for 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid versus Key Comparators


COX-1 Selectivity vs. Dual COX/5-LO Inhibition: RWJ 20142 versus Tepoxalin in the Horse PK/PD Model

In an ex vivo PK/PD study in horses, tepoxalin administration resulted in rapid conversion to RWJ 20142, which mediated strong and long-lasting COX-1 inhibition. Neither tepoxalin nor RWJ 20142 exhibited COX-2 or 5-LO inhibitory activity in this species [1]. This contrasts sharply with human and rodent systems where tepoxalin is a dual COX/5-LO inhibitor (COX IC50 = 2.85–4.6 µM; 5-LO IC50 = 0.15 µM in RBL-1 lysates) while RWJ 20142 inhibits COX but not 5-LO [2] [3]. The metabolite thus provides a cleaner COX-1-selective pharmacological signal in equine models, enabling dissection of COX-1-mediated pathways without confounding 5-LO blockade.

COX-1 selectivity species-dependent pharmacology ex vivo whole blood assay tepoxalin metabolism

In Vivo Antinociceptive Efficacy Spectrum: RWJ 20142 Demonstrates Broader Activity than Tepoxalin Across Acute Pain Models

In a direct head-to-head comparison, RWJ 20142 and tepoxalin were evaluated in multiple acute antinociceptive assays. RWJ 20142 was active orally in the 48°C hot-plate test, whereas tepoxalin was inactive via both oral and intracerebroventricular routes [1]. In the endothelin-1 (ET-1) abdominal irritant test, RWJ 20142 showed oral ED50 = 19.6 mg/kg (54.9 µmol/kg), while tepoxalin was inactive [1]. In the rat air-induced paw edema assay, RWJ 20142 was significantly more potent than tepoxalin [1]. Both compounds were equipotent in the acetylcholine-induced abdominal irritant test (oral ED50 = 0.3 mg/kg), but RWJ 20142 also demonstrated central activity via i.c.v. administration (ED50 = 3.3 µg) [1].

antinociception ED50 hot-plate test acetylcholine-induced abdominal irritant test endothelin-1 test

Differential Eicosanoid Suppression in Human Synovial Tissue: RWJ 20142 versus Tepoxalin

In an ex vivo human synovial tissue model, tepoxalin and its carboxylic acid metabolite (RWJ 20142) were compared for their ability to suppress eicosanoid release. In osteoarthritis synovial explants, RWJ 20142 at 10⁻⁷ M and 10⁻⁵ M reduced PGE2 release to 42% and 20% of tyrode control, respectively, while tepoxalin reduced PGE2 to 29% and 6% at the same concentrations [1]. Critically, for LTC4 (a 5-LO product), RWJ 20142 showed markedly weaker inhibition (99% and 60% of control) compared to tepoxalin (71% and 33%), confirming the metabolite's selectivity for COX over 5-LO in human tissue [1]. In rheumatoid arthritis tissue, a similar pattern was observed: RWJ 20142 reduced PGE2 to 61% and 30% vs. tepoxalin's 57% and 32%, while LTC4 was 81% and 45% for RWJ 20142 vs. 56% and 22% for tepoxalin [1].

synovial organ culture PGE2 LTC4 rheumatoid arthritis osteoarthritis

Solid-State Structural Differentiation: Propanoic Acid versus Methyl Ester Determines Crystallinity and Handling

Single-crystal X-ray analysis revealed that the propanoic acid form (I) crystallizes with Z' = 2, where the carboxylic acid groups of two crystallographically unique molecules form a classical hydrogen-bonded dimer typical of carboxylic acids in the solid state [1]. In contrast, the corresponding methyl ester (II) features only one molecule in the asymmetric unit and relies solely on weak C–H···A interactions for crystal packing, lacking any functional groups for classical hydrogen bonding [1]. This structural divergence has practical implications: the acid form's strong intermolecular H-bonding network results in higher melting point and lower solubility in non-polar solvents compared to the ester, affecting formulation, purification, and analytical method development.

X-ray crystallography hydrogen-bonded dimer solid-state properties regioisomer identification

Physicochemical Differentiation from SC-560: Hydrophilicity and Hydrogen-Bond Donor Capacity Govern Formulation and DMPK Behavior

Although both compounds share the identical 5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole core, the substitution at position 3 critically dictates their physicochemical profiles. SC-560 carries a trifluoromethyl group (XLogP = 5.10, 0 H-bond donors), conferring high lipophilicity and poor aqueous solubility (insoluble in water; soluble in DMSO at 200 mg/mL) [1] . The target compound, bearing a propanoic acid chain, has XLogP = 3.9 and 1 H-bond donor, indicating approximately 1.2 log units greater hydrophilicity . This difference is consistent with the general observation that carboxylic acid-containing diarylpyrazoles exhibit improved aqueous solubility and enable salt formation for formulation development, while trifluoromethyl analogs are restricted to DMSO/organic solvent-based delivery.

lipophilicity XLogP hydrogen-bond donor solubility lead optimization

Pharmacokinetic Dominance: RWJ 20142 as the Predominant Active Species In Vivo Across Multiple Species

Pharmacokinetic studies across multiple species consistently demonstrate that tepoxalin undergoes rapid and extensive hydrolytic conversion to RWJ 20142, which then achieves substantially higher and more sustained plasma exposure than the parent compound. In rabbits, after oral tepoxalin administration, RWJ 20142 achieved Cmax at 2–8 h post-dose with a harmonic mean half-life of 2.8 h (range 1.9–4.8 h) [1]. In horses, tepoxalin plasma concentrations were undetectable in fed animals, with all COX-1 inhibitory activity attributable to RWJ 20142 [2]. In healthy human volunteers receiving single oral doses (35–300 mg tepoxalin), the drug was rapidly converted to RWJ 20142, which inhibited cyclooxygenase but not lipoxygenase, with dose-proportional increases in AUC [3]. These data establish RWJ 20142, not tepoxalin, as the predominant pharmacologically active species in vivo.

pharmacokinetics half-life metabolite-to-parent ratio PK/PD veterinary pharmacology

Optimal Application Scenarios for 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid Based on Differentiation Evidence


COX-1-Selective Pharmacological Probing in Veterinary Species (Equine, Rabbit)

In equine and rabbit models, where tepoxalin is either rapidly cleared or undetectable and where the metabolite mediates all COX-1 inhibition, direct administration of RWJ 20142 provides reproducible, species-consistent COX-1 selective pharmacology without confounding 5-LO activity [1] [2]. This is essential for studies dissecting the relative contributions of COX-1 versus COX-2 and 5-LO in inflammatory pain, gastrointestinal protection, or cardiovascular homeostasis in veterinary species.

Analytical Reference Standard for Tepoxalin Metabolism and Bioequivalence Studies

As the primary active metabolite of tepoxalin with well-characterized pharmacokinetics across human, horse, rabbit, and chicken [1] [2] [3], RWJ 20142 is the requisite analytical reference standard for LC-MS/MS method development, bioequivalence assessment, and therapeutic drug monitoring. Its unambiguous structural identity confirmed by single-crystal X-ray diffraction ensures reliable quantification [4].

Synovial Inflammation Translational Research Requiring COX-Selective Eicosanoid Modulation

For ex vivo human synovial tissue studies in osteoarthritis and rheumatoid arthritis where differential suppression of PGE2 versus LTC4 is mechanistically informative, RWJ 20142 offers a COX-selective profile (PGE2 reduction to 20% of control at 10⁻⁵ M in OA tissue) with substantially weaker LTC4 suppression (60% of control) compared to tepoxalin (6% and 33%, respectively) [5]. This enables researchers to isolate COX-driven inflammatory pathways in human disease-relevant tissue.

Synthetic Intermediate for Tepoxalin and Structural Analog Manufacturing

The compound serves as the penultimate intermediate in the patented synthesis of tepoxalin [6]. Its carboxylic acid handle allows for facile conversion to the corresponding acid chloride and subsequent reaction with N-methylhydroxylamine to form the hydroxamic acid drug substance. The well-characterized solid-state properties and hydrogen-bonded dimer formation [4] inform crystallization and purification protocols during scale-up.

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